molecular formula C19H17ClFN3OS B2517534 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 941983-98-8

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2517534
CAS No.: 941983-98-8
M. Wt: 389.87
InChI Key: ZHKHYGSZGWGMQB-UHFFFAOYSA-N
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Description

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position, a piperazine ring linked to the benzothiazole via a carbon-nitrogen bond, and a 4-fluorophenyl ethanone moiety.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c20-14-3-6-16-17(12-14)26-19(22-16)24-9-7-23(8-10-24)18(25)11-13-1-4-15(21)5-2-13/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKHYGSZGWGMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chlorobenzo[d]thiazol-2-amine Intermediate

The 6-chlorobenzo[d]thiazol scaffold is typically synthesized via cyclization of 2-amino-4-chlorobenzenethiol with cyanogen bromide or thiourea derivatives. For example:
$$
\text{2-Amino-4-chlorobenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{6-Chlorobenzo[d]thiazol-2-amine} \quad
$$
Key parameters:

  • Reaction temperature: 70–80°C
  • Yield optimization: 82–89% with excess cyanogen bromide

Piperazine Functionalization and Coupling

N-Alkylation of Piperazine

The 2-position of the benzo[d]thiazole undergoes nucleophilic substitution with piperazine under basic conditions:
$$
\text{6-Chlorobenzo[d]thiazol-2-amine} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(6-Chlorobenzo[d]thiazol-2-yl)piperazine} \quad
$$

Optimized Conditions

Parameter Value Impact on Yield
Solvent DMF 78%
Base K$$2$$CO$$3$$ 82%
Temperature 110°C Max efficiency
Reaction Time 12–16 h 85% completion

Acylation with 4-Fluorophenyl Ethanone

The terminal acylation employs 2-bromo-1-(4-fluorophenyl)ethanone under nucleophilic conditions:
$$
\text{1-(6-Chlorobenzo[d]thiazol-2-yl)piperazine} + \text{2-Bromo-1-(4-fluorophenyl)ethanone} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{Target Compound} \quad
$$

Critical Observations

  • Solvent Effects : Dichloromethane outperforms THF (92% vs. 68% yield)
  • Stoichiometry : 1.2 eq bromoethanone prevents diacylation byproducts
  • Purification : Silica chromatography (hexane:EtOAc 3:1) achieves >95% purity

Alternative Routes and Mechanistic Insights

One-Pot Multicomponent Approach

Recent advances adapted from quinoline syntheses suggest a streamlined protocol:

  • Michael Addition : Piperazine reacts with in situ-generated α,β-unsaturated ketone
  • Cyclodehydration : Acid-catalyzed formation of benzothiazole ring

$$
\text{Piperazine} + \text{4-Fluorophenyl acetyl chloride} + \text{6-Chloro-2-mercaptoaniline} \xrightarrow{\text{AcOH}} \text{Target Compound} \quad
$$

Advantages

  • Reduced isolation steps
  • 65–72% overall yield

Characterization and Analytical Data

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 3H, Ar-H), 4.21 (s, 2H, COCH$$
    2$$), 3.82–3.75 (m, 4H, piperazine), 2.98–2.91 (m, 4H, piperazine)

  • HRMS : m/z calculated for C$${19}$$H$${17}$$ClFN$$_3$$OS [M+H]$$^+$$: 406.0789; found: 406.0786

Challenges and Mitigation Strategies

Challenge Solution Source
Diacylation byproducts Controlled bromoethanone addition
Incomplete piperazine substitution Prolonged reaction time (16 h)
Purification difficulties Gradient elution chromatography

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Physical Properties

While specific physical data such as boiling point and density are not widely available, the molecular structure suggests characteristics typical of similar compounds, which may influence its solubility and reactivity.

Industrial Production

In industrial settings, methods may be optimized for yield and purity through continuous flow reactors and automated synthesis techniques.

Research indicates that 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth. The presence of the benzothiazole moiety is particularly noted for its antimicrobial efficacy.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interacting with specific cellular pathways. Its ability to inhibit certain kinases involved in cancer progression is under investigation.
  • Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Antimicrobial Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR) that underscores the importance of the chlorobenzo[d]thiazole moiety in enhancing antimicrobial efficacy.

Anticancer Investigations

Another research article explored the anticancer properties of this compound in vitro, showing significant cytotoxicity against various cancer cell lines. The study utilized flow cytometry to analyze apoptosis induction and identified potential pathways involved in cell cycle arrest.

Neuropharmacological Studies

Recent investigations into the neuropharmacological effects indicated that this compound could modulate neurotransmitter release, suggesting its potential use in treating anxiety or depression-related disorders. Behavioral assays in animal models provided preliminary evidence supporting its efficacy.

Mechanism of Action

The mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, emphasizing substituent variations, molecular properties, and inferred biological implications.

Table 1: Comparative Analysis of Structural Analogues

Compound Name/ID Structural Features Molecular Weight Key Substituents Biological Implications
Target Compound 6-Cl-benzothiazole, piperazine, 4-fluorophenyl ethanone ~450.0 (calc.) Cl (benzothiazole), F (phenyl) Enhanced electron-withdrawing effects (Cl), metabolic stability (F)
Compound 5i Benzothiazole-piperazine, diphenyl triazole-thio group 593.17 Diphenyl triazole-thio linker Potential anticancer activity via triazole-mediated interactions with kinases
Compound 5j Benzothiazole-piperazine, benzothiazole-thio-methyl triazole 507.10 Benzothiazole-thio moiety Improved solubility due to sulfur atoms; possible thiol-mediated redox activity
Compound 5l Benzothiazole-piperazine, indoline-2,3-dione Not reported Indoline-dione (keto-amide) Potential CNS activity via interaction with neurotransmitter receptors
Compound 15 4-Chlorophenyl sulfonyl-piperazine, triazole-sulfanyl ethanone Not reported Cl (sulfonyl phenyl), triazole-sulfanyl Antifungal or antiviral activity via sulfonyl and triazole groups
Compound 17 4-Bromophenoxy, 4-fluorophenyl sulfonyl-piperazine 457.31 Br (phenoxy), F (sulfonyl phenyl) Bromine’s steric bulk may enhance target selectivity; sulfonyl group improves solubility
Compound () 6-Cl-benzothiazole, piperazine, 4-(methylsulfonyl)phenyl ethanone 450.0 Cl (benzothiazole), methylsulfonyl (phenyl) Sulfonyl group increases polarity, potentially reducing off-target binding
Compound () 6-Nitro-benzothiazole, piperazine, 4-fluorophenyl thio-ethanone 432.5 NO₂ (benzothiazole), F (phenyl thio) Nitro group may enhance cytotoxicity but increase metabolic instability
Compound () Cyclopropylthiazole-methyl-piperazine, 4-fluorophenyl ethanone Not reported Cyclopropyl (thiazole), F (phenyl) Bulky cyclopropyl group may restrict conformational flexibility, improving specificity

Key Observations:

Substituent Effects on Bioactivity: Chlorine vs. Nitro Groups: The target compound’s 6-Cl substitution (electron-withdrawing) contrasts with the 6-NO₂ group in ’s analogue. While both enhance electrophilicity, nitro groups are associated with higher cytotoxicity but lower metabolic stability. Fluorine vs. Sulfonyl Groups: The 4-fluorophenyl in the target compound offers lipophilicity, whereas methylsulfonyl () or sulfonyl-piperazine () substituents increase hydrophilicity, impacting membrane permeability.

Structural Diversity in Piperazine Linkers: Piperazine-linked triazole (Compounds 5i, 5j) or thio-ethanone () derivatives exhibit varied interactions with biological targets. For example, triazole-containing compounds (5i) show promise in kinase inhibition, while sulfonyl derivatives () may target ion channels.

Molecular Weight and Drug-Likeness :

  • Most analogues fall within 400–600 Da, aligning with Lipinski’s rule of five. However, higher molecular weights (e.g., 593.17 for 5i) may reduce oral bioavailability.

Research Findings:

  • Anticancer Potential: Compounds with triazole-thio linkers (5i, 5j) demonstrated moderate to high antiproliferative activity in vitro, with IC₅₀ values ranging from 2.1–8.7 μM against breast cancer cell lines.
  • Metabolic Stability : Fluorinated phenyl groups (target compound, ) showed prolonged half-lives in hepatic microsome assays compared to brominated or sulfonated derivatives.

Biological Activity

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound notable for its potential biological activities. This compound features a benzothiazole moiety, a piperazine ring, and a fluorophenyl group, which collectively suggest diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C16H18ClN3OS
  • Molecular Weight : 335.85 g/mol
  • Key Functional Groups : Benzothiazole, piperazine, ethanone

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, antibacterial, and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structures possess significant anti-inflammatory properties. Specifically, this compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition can reduce the production of inflammatory mediators such as prostaglandins .

Antibacterial Activity

The compound exhibits antibacterial activity against various strains of bacteria, including Bacillus subtilis and Staphylococcus aureus. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The presence of the benzothiazole moiety is associated with cytotoxic effects against cancer cell lines. For instance, structural analogs have demonstrated significant activity in inhibiting cell proliferation in various cancer models .

The mechanisms through which this compound exerts its biological effects include:

  • Enzymatic Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways (e.g., COX enzymes).
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with the cell cycle in cancer cells, leading to apoptosis.
  • Protein Binding : Molecular docking studies suggest that this compound can bind to specific protein targets, altering their function and affecting cellular signaling pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their implications for therapeutic use:

StudyFindings
Demonstrated significant COX inhibition by benzothiazole derivatives.
Identified cytotoxic effects against Jurkat and HT-29 cancer cell lines with IC50 values comparable to standard drugs like doxorubicin.
Showed antibacterial activity against multiple strains, suggesting potential for development into antimicrobial agents.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms connectivity of the piperazine, benzothiazole, and fluorophenyl groups. Key signals include:
    • Piperazine N–CH₂ at δ 2.5–3.5 ppm .
    • Aromatic protons (benzothiazole and fluorophenyl) at δ 7.0–8.5 ppm .
  • HPLC : Monitors purity (>98%) with C18 columns and acetonitrile/water mobile phases .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.8) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Advanced
Methodology :

Functional group modifications :

  • Replace the 6-Cl on benzothiazole with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to modulate receptor affinity .
  • Vary the fluorophenyl substituent (e.g., meta-F vs. para-F) to assess steric/electronic effects .

Biological testing :

  • In vitro : Antiproliferative assays (MTT, IC₅₀) against cancer cell lines (e.g., MCF-7, A549) .
  • In vivo : Pharmacokinetic studies (plasma half-life, bioavailability) in rodent models .

Computational modeling :

  • Molecular docking (AutoDock Vina) to predict binding to targets like tubulin or serotonin receptors .
  • QSAR models to correlate substituent properties (logP, polar surface area) with activity .

Q. Example SAR Table :

Analog ModificationBiological Activity (IC₅₀, μM)Reference
6-Cl → 6-CF₃1.2 (MCF-7)
4-Fluorophenyl → 3-Fluorophenyl5.8 (A549)

What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

Q. Advanced

  • Comparative assay standardization :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers to minimize variability .
    • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Orthogonal validation :
    • Confirm antiproliferative activity via both MTT and colony formation assays .
    • Cross-validate receptor binding data with radioligand displacement and SPR .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., fixed-effects models) .

What are the primary biological targets or pathways associated with this compound based on current research?

Q. Basic

  • Neurotransmitter receptors : Serotonin (5-HT₃) and dopamine D₂ receptors due to piperazine’s affinity for CNS targets .
  • Microtubule disruption : Benzothiazole analogs inhibit tubulin polymerization (IC₅₀ ~0.8 μM) .
  • Kinase inhibition : EGFR and VEGFR-2 suppression in cancer models (Ki ~50 nM) .

What computational chemistry approaches are employed to predict the binding affinity and selectivity of this compound towards specific receptors?

Q. Advanced

  • Molecular docking :
    • Use Schrödinger Suite or AutoDock to model interactions with tubulin’s colchicine-binding site .
    • Key residues: β-tubulin Glu198 and Asn258 form hydrogen bonds with the benzothiazole ring .
  • MD simulations :
    • GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • Free energy calculations :
    • MM-PBSA to estimate ΔGbinding, prioritizing analogs with ΔG < −40 kcal/mol .

What are the key considerations for ensuring compound stability during storage and experimental handling?

Q. Basic

  • Storage :
    • Lyophilized powder at −20°C under argon to prevent hydrolysis of the ketone group .
  • Solution stability :
    • Prepare fresh DMSO stock solutions (<1 week old) to avoid precipitation .
  • pH control :
    • Buffers (PBS, pH 7.4) for in vitro assays to prevent degradation .

How can researchers address synthetic challenges such as low yields in piperazine-thiazole coupling reactions?

Q. Advanced

  • Optimize stoichiometry : Use 1.2–1.5 equivalents of piperazine to drive the reaction .
  • Coupling agents : HATU or EDC/HOBt to activate carboxyl intermediates .
  • Inert atmosphere : N₂ or Ar to prevent oxidation of thiazole sulfur .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yields by 20% .

Which in vitro assays are commonly used to evaluate the anticancer potential of this compound and its analogs?

Q. Basic

  • MTT assay : Measure IC₅₀ in 72-hour treatments (e.g., 0.1–100 μM doses) .
  • Cell cycle analysis : Flow cytometry (PI staining) to detect G2/M arrest .
  • Apoptosis assays : Annexin V-FITC/PI dual staining .

What methodologies are used to investigate the metabolic pathways and pharmacokinetic properties of this compound?

Q. Advanced

  • Metabolite identification :
    • LC-MS/MS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • PK studies :
    • IV/PO dosing in rats (5 mg/kg) with serial plasma sampling. Key parameters:
  • t₁/₂: 4.2 h (rat) .
  • Bioavailability: 22% due to first-pass metabolism .
  • CYP inhibition assays : Human liver microsomes to assess drug-drug interaction risks .

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